

D-4'-Tetrahydropyranylglycine chemical properties

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Compound of Interest

Compound Name: **D-4'-Tetrahydropyranylglycine**

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D-4'-Tetrahydropyranylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4'-Tetrahydropyranylglycine, systematically known as (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid. As a derivative of glycine with a tetrahydropyran moiety, it presents a unique structural motif of interest in medicinal chemistry and drug discovery. Its chiral nature and the presence of both amino and carboxylic acid functional groups, combined with the cyclic ether, offer potential for diverse chemical modifications and biological interactions. This technical guide provides a summary of the available chemical and physical properties of **D-4'-Tetrahydropyranylglycine**, outlines a general experimental approach for its synthesis and characterization, and discusses its potential, yet to be fully elucidated, biological significance.

Core Chemical Properties

A summary of the key chemical identifiers and properties for **D-4'-Tetrahydropyranylglycine** is presented below.

Property	Value	Reference
Systematic Name	(R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid	[1] [2] [3] [4] [5] [6] [7]
Common Name	D-4'-Tetrahydropyryanylglycine	
CAS Number	475649-32-2	[1] [2]
Molecular Formula	C ₇ H ₁₃ NO ₃	[1] [5]
Molecular Weight	159.19 g/mol	[1] [3]
Appearance	White to off-white solid	[1]
Purity	>97.0% (by NMR)	[1]

Spectroscopic Data

While specific spectral data with peak assignments for **D-4'-Tetrahydropyryanylglycine** are not widely available in public literature, a certificate of analysis for a commercial sample indicates that the ¹H NMR and Mass Spectrum are consistent with its chemical structure.[\[1\]](#)

General Expectations for Spectroscopic Characterization:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring, the alpha-proton, and the amine protons. The chemical shifts and coupling patterns would be indicative of the stereochemistry and conformation of the molecule.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the carbons of the tetrahydropyran ring.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and C-O stretches associated with the ether and carboxylic acid functionalities.

- **Mass Spectrometry:** The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (159.19 g/mol). Analysis of the fragmentation pattern could provide further structural confirmation.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **D-4'-Tetrahydropyranylglycine** are not readily found in the public domain. However, a general approach for the asymmetric synthesis of this and similar non-natural amino acids can be conceptualized based on established organic chemistry methodologies.

General Asymmetric Synthesis Approach (Hypothetical):

A plausible synthetic route could involve a stereoselective Strecker synthesis or a chiral auxiliary-mediated alkylation.

- Starting Material: Tetrahydro-2H-pyran-4-carbaldehyde.
- Strecker Reaction:
 - Reaction of the aldehyde with a cyanide source (e.g., KCN) and ammonia or an ammonia equivalent in the presence of a chiral catalyst to form a chiral aminonitrile intermediate.
 - Hydrolysis of the aminonitrile to yield the desired D-amino acid.
- Purification:
 - The crude product would likely be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
 - Purity would be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Potential Applications

The biological activity of **D-4'-Tetrahydropyranylglycine** is not extensively documented. It is described as a glycine derivative and has been mentioned in the context of ergogenic supplements, which are intended to enhance physical performance.^[3] However, specific

studies detailing its mechanism of action or its effects on signaling pathways are not publicly available.

Given its structure as a non-proteinogenic amino acid, **D-4'-Tetrahydropyryanylglycine** could be a valuable building block in peptide synthesis to create peptidomimetics with modified stability and biological activity. The tetrahydropyran ring introduces a degree of conformational constraint and hydrophilicity that could influence the binding of resulting peptides to their biological targets. Its potential applications in drug development could be in the design of novel therapeutics where this specific structural motif is desired to achieve a particular pharmacological profile.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel chemical entity like **D-4'-Tetrahydropyryanylglycine**, leading to the assessment of its biological activity.



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General Experimental Workflow

Conclusion

D-4'-Tetrahydropyryanylglycine is a chiral, non-proteinogenic amino acid with potential applications in medicinal chemistry and drug discovery. While detailed experimental data and biological studies are not extensively reported in publicly accessible literature, this guide provides a summary of its known chemical properties and outlines a general framework for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties, develop optimized synthetic protocols, and explore its biological activity and potential therapeutic applications.

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